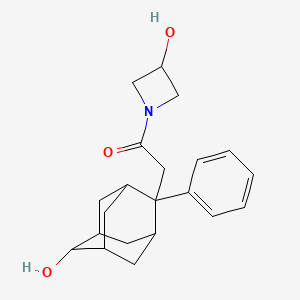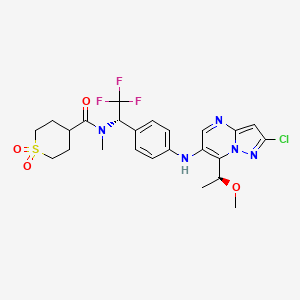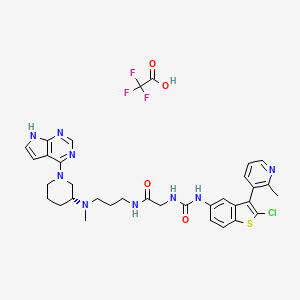
NFATc1-IN-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NFATc1-IN-1 is a compound known for its potent inhibitory effects on the formation of osteoclasts, which are cells responsible for bone resorption. It is particularly effective in reducing the nuclear translocation of the nuclear factor of activated T cells c1 (NFATc1) induced by the receptor activator of nuclear factor kappa-B ligand (RANKL). This compound has an IC50 value of 1.57 micromolar, indicating its high potency .
Méthodes De Préparation
The synthetic routes and reaction conditions for NFATc1-IN-1 are not extensively detailed in publicly available literature. it is typically synthesized through a series of organic reactions involving the formation of key intermediates, followed by purification and characterization steps. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, along with scalable reaction conditions.
Analyse Des Réactions Chimiques
NFATc1-IN-1 primarily undergoes reactions related to its inhibitory function on osteoclast formation. The compound interacts with the RANKL-induced signaling pathway, leading to the inhibition of NFATc1 nuclear translocation. Common reagents and conditions used in these reactions include RANKL and other co-stimulatory molecules that amplify NFATc1 activity. The major product formed from these reactions is the inhibition of osteoclast differentiation and activity .
Applications De Recherche Scientifique
NFATc1-IN-1 has several scientific research applications, particularly in the fields of biology and medicine:
Mécanisme D'action
NFATc1-IN-1 exerts its effects by inhibiting the nuclear translocation of NFATc1, a transcription factor that is crucial for the differentiation and activity of osteoclasts. The compound interferes with the RANKL/RANK signaling pathway, which is essential for the activation of NFATc1. By blocking this pathway, this compound prevents the transcription of genes necessary for osteoclast formation and function .
Comparaison Avec Des Composés Similaires
NFATc1-IN-1 can be compared with other inhibitors of the calcineurin/NFATc pathway, such as cyclosporine A and tacrolimus (FK506). Unlike these compounds, which have broader immunosuppressive effects, this compound is more specific in targeting the NFATc1 pathway, making it potentially more suitable for applications where selective inhibition of osteoclast formation is desired . Other similar compounds include inhibitors that target different components of the RANKL/RANK signaling pathway, but this compound stands out due to its high potency and specificity .
References
Propriétés
Formule moléculaire |
C13H8F2INO2 |
|---|---|
Poids moléculaire |
375.11 g/mol |
Nom IUPAC |
5-fluoro-N-(2-fluoro-4-iodophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H8F2INO2/c14-7-1-4-12(18)9(5-7)13(19)17-11-3-2-8(16)6-10(11)15/h1-6,18H,(H,17,19) |
Clé InChI |
IGRCFOGPIJEESA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)C(=O)NC2=C(C=C(C=C2)I)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,6R,8S,12S)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one](/img/structure/B10819822.png)
![[(10S,12S,13R,14S,16S,18R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819832.png)


![4-(1-benzofuran-2-yl)-2-[1-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)piperidin-4-yl]-1,3-thiazole](/img/structure/B10819848.png)
![N-[5-(3,5-dicyano-1,2,6-trimethyl-4H-pyridin-4-yl)-6-fluoro-7-methyl-1H-indazol-3-yl]-2-ethylbenzamide](/img/structure/B10819853.png)
![[(3S,4R,8R,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate](/img/structure/B10819860.png)

![8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B10819865.png)
![[(1R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819866.png)
![N-[3-({4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl}methyl)-4-oxo-3,4-dihydroquinazolin-7-yl]-3-(4-methylpiperazin-1-yl)propanamide](/img/structure/B10819875.png)
![1-[(4-bromophenyl)methyl]-4-(4-propan-2-ylphenyl)-6-prop-2-ynoxyquinazolin-2-one](/img/structure/B10819877.png)
![3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B10819879.png)
